- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)
93933-49-4 structure
Product Name:2-amino-4-bromobenzene-1-thiol
Numéro CAS:93933-49-4
Le MF:C6H6BrNS
Mégawatts:204.087539196014
MDL:MFCD09909742
CID:752460
PubChem ID:12199294
Update Time:2025-05-19
2-amino-4-bromobenzene-1-thiol Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenethiol, 2-amino-4-bromo-
- 2-AMINO-4-BROMOBENZENETHIOL
- 2-Amino-4-bromothiophenol
- 2-Amino-4-bromobenzenethiol (ACI)
- 2-Amino-4-bromobenzene-1-thiol
- AB54823
- AKOS009436861
- DTXSID60480122
- 4-Brom-2-amino-thiophenol
- BS-13083
- 2-Amino-4-bromo-benzenethiol
- CS-0007656
- DB-346733
- SCHEMBL489124
- EN300-40438
- 93933-49-4
- WKEYPPZTEITNHZ-UHFFFAOYSA-N
- MFCD09909742
- 2-amino-4-bromobenzene-1-thiol
-
- MDL: MFCD09909742
- Piscine à noyau: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
- La clé Inchi: WKEYPPZTEITNHZ-UHFFFAOYSA-N
- Sourire: BrC1C=C(N)C(S)=CC=1
Propriétés calculées
- Qualité précise: 202.94043g/mol
- Masse isotopique unique: 202.94043g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 0
- Complexité: 99.1
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.1
- Surface topologique des pôles: 27Ų
2-amino-4-bromobenzene-1-thiol PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB03084-1g |
2-amino-4-bromobenzenethiol |
93933-49-4 | 95% | 1g |
$725 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
¥1266.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
¥470.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-100mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 100mg |
¥276.0 | 2024-07-18 | |
| Alichem | A019089855-250mg |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 250mg |
$437.78 | 2023-08-31 | |
| Alichem | A019089855-1g |
2-Amino-4-bromobenzenethiol |
93933-49-4 | 97% | 1g |
$1094.98 | 2023-08-31 | |
| TRC | A591440-100mg |
2-Amino-4-bromothiophenol |
93933-49-4 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A591440-500mg |
2-Amino-4-bromothiophenol |
93933-49-4 | 500mg |
$ 184.00 | 2023-04-19 | ||
| TRC | A591440-2.5g |
2-Amino-4-bromothiophenol |
93933-49-4 | 2.5g |
$ 356.00 | 2023-04-19 | ||
| TRC | A591440-10g |
2-Amino-4-bromothiophenol |
93933-49-4 | 10g |
$ 590.00 | 2022-06-08 |
2-amino-4-bromobenzene-1-thiol Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
1.2 Reagents: Pyridine ; 100 °C
1.2 Reagents: Pyridine ; 100 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux
Référence
- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt
Référence
- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C
Référence
- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C
Référence
- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
1.2 Reagents: Acetic acid Solvents: Water ; neutralized
Référence
- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Référence
- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C
Référence
- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Référence
- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled
Référence
- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt
Référence
- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C
Référence
- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192
Méthode de production 15
Conditions de réaction
Référence
- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C
Référence
- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,
2-amino-4-bromobenzene-1-thiol Raw materials
- 1,4-Dibromo-2-nitrobenzene
- 5-bromo-1,3-benzothiazol-2-amine
- Disulfide, bis(4-bromo-2-nitrophenyl)
- 4-Bromo-2-nitrobenzenethiol
- 5-Bromo-2-methylbenzothiazole
2-amino-4-bromobenzene-1-thiol Preparation Products
2-amino-4-bromobenzene-1-thiol Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol
Numéro de commande:A11695
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 01:14
Prix ($):515.0/1550.0
Courriel:sales@amadischem.com
2-amino-4-bromobenzene-1-thiol Littérature connexe
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol
Pureté:99%/99%
Quantité:5g/25g
Prix ($):515.0/1550.0